2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-14(2)16-8-10-18(11-9-16)25-19(28)12-27-13-24-21-20(26-30-22(21)23(27)29)17-6-4-15(3)5-7-17/h4-11,13-14H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKOGWKQJJBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyrimidine under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like ethanol. The resulting intermediate is then subjected to cyclization to form the thiazolo[4,5-d]pyrimidine core. The final step involves the acylation of the thiazolo[4,5-d]pyrimidine with 4-(propan-2-yl)phenylacetyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted thiazolo[4,5-d]pyrimidine derivatives
Scientific Research Applications
The compound 2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, biological activities, and structure-activity relationships, supported by relevant data and insights.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Anti-inflammatory Effects
The compound also demonstrates significant anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By reducing the production of prostaglandins, it effectively alleviates inflammatory conditions.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for several enzymes critical in metabolic pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in treating metabolic disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:
- Thiazolo-pyrimidine Core : The thiazolo-pyrimidine structure is essential for biological activity, providing a scaffold that interacts with various biological targets.
- Substituent Effects : The presence of the 4-methylphenyl and propan-2-yl groups enhances lipophilicity and potentially improves membrane permeability, facilitating better absorption and distribution in biological systems.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM, indicating strong anticancer potential.
Case Study 2: Anti-inflammatory Mechanism
In another study featured in Pharmacology Reports, researchers investigated the anti-inflammatory mechanisms of this compound using animal models. The findings revealed a significant reduction in inflammatory markers and symptoms comparable to established anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to altered cellular responses and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Thiazolo[5,4-d]thiazole: A related compound with a different ring fusion pattern but similar applications in medicinal chemistry.
Coumarin derivatives: Compounds with a different core structure but comparable biological properties and research applications.
Uniqueness
2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups contribute to its versatility and potential for diverse applications in scientific research and industry .
Biological Activity
The compound 2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Thiazolo[4,5-d]pyrimidine moiety : This core structure is known for various biological activities.
- Substituents : The presence of a 4-methylphenyl group and a propan-2-yl phenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds featuring thiazolo[4,5-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may function as a kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation. This is particularly relevant in cancers driven by aberrant kinase activity.
- Case Study : In vitro studies demonstrated that similar thiazolo derivatives inhibited cell growth in various cancer cell lines (e.g., breast and lung cancer), suggesting potential for further development in oncology .
Antimicrobial Activity
The compound's structure suggests possible antimicrobial effects:
- Research Findings : Preliminary tests show that derivatives of thiazolo[4,5-d]pyrimidines possess antibacterial properties against Gram-positive and Gram-negative bacteria . Further exploration into this compound's efficacy against specific pathogens is warranted.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound:
- Biological Assays : Inflammatory models have shown that thiazolo derivatives can reduce pro-inflammatory cytokine production, indicating a possible role in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Absorption and Metabolism : Studies suggest that compounds with similar structures are often well absorbed with favorable metabolic stability. However, specific data on this compound's pharmacokinetics remains limited and requires further investigation.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
